molecular formula C9H7N3O3 B1417829 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1282105-06-9

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1417829
M. Wt: 205.17 g/mol
InChI Key: STVSMYULOWEOPI-UHFFFAOYSA-N
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Description

“7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are key structural fragments of many antiviral agents .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement, which is a type of isomerization of heterocycles . A group of researchers developed a novel method for the synthesis of derivatives of this compound, which is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The Dimroth rearrangement, which is often used in the synthesis of this compound, involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, it involves three stages: formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .

Scientific Research Applications

Chemical Synthesis and Derivatives

Various studies have focused on the synthesis and reactions of derivatives related to 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli-compounds, which are closely related to the chemical structure . This study involved the investigation of various reactions including methylation, acylation, and the synthesis of pyrimido and thiazolo derivatives (Kappe & Roschger, 1989). Śladowska, Bartoszko-Malik, and Zawisza (1990) further explored the synthesis and properties of derivatives, highlighting the pharmacological activity of some compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Structural and Conformational Studies

Studies like those by Nagarajaiah and Begum (2014) delve into structural modifications and conformational features of thiazolopyrimidines, which are structurally similar to the compound . Their research offers insights into the supramolecular aggregation and intermolecular interaction patterns of these compounds (Nagarajaiah & Begum, 2014).

Pharmacological Applications

The compound's derivatives have been studied for their pharmacological properties. For instance, Hanafy (2011) investigated the antifungal activity of pyrido[2,3-d]pyrimidine derivatives, which is relevant to the broader application of these compounds in medicinal chemistry (Hanafy, 2011). Similarly, studies like that by Temple et al. (1979) have examined the antiallergenic activity of related thieno[2,3-d]pyrimidine derivatives, indicating potential therapeutic applications (Temple et al., 1979).

Novel Heterocyclic Systems

Researchers like Muzychka et al. (2019) have employed pyrimidine derivatives in the synthesis of novel heterocyclic systems, showcasing the utility of these compounds in the development of new chemical entities (Muzychka et al., 2019).

Antioxidant Activity

The antioxidant properties of pyrido[2,3-d]pyrimidine derivatives have also been a subject of study. Quiroga et al. (2016) synthesized and examined the antioxidant activities of these compounds, contributing to the understanding of their potential health benefits (Quiroga et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential antiviral properties, given that pyrimidines are key structural fragments of many antiviral agents . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

properties

IUPAC Name

7-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-4-5(9(14)15)2-6-7(12-4)10-3-11-8(6)13/h2-3H,1H3,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVSMYULOWEOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)NC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
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7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

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